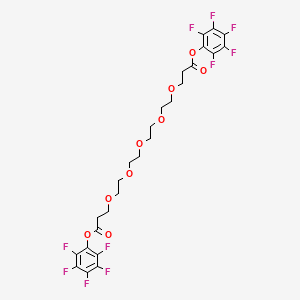
BMS-8
描述
BMS-8 is a small molecule inhibitor that targets the interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown potential in cancer immunotherapy by inhibiting the PD-1/PD-L1 interaction, which is a critical pathway for immune evasion by cancer cells .
科学研究应用
BMS-8 有几种科学研究应用,包括:
作用机制
BMS-8 通过直接结合 PD-L1 发挥作用,诱导形成 PD-L1 同源二聚体。这种二聚化会遮挡 PD-L1 上的 PD-1 相互作用表面,从而阻止 PD-1 与 PD-L1 结合。 这种阻断通过阻止 PD-1/PD-L1 相互作用通常会诱导的抑制信号来增强针对癌细胞的免疫反应 .
准备方法
合成路线和反应条件
BMS-8 的合成涉及联苯偶联的溴酪氨酸的制备。合成路线包括以下步骤:
溴化: 在酪氨酸衍生物中引入溴原子。
联苯偶联: 然后通过一系列偶联反应将溴酪氨酸与联苯基团偶联.
工业生产方法
虽然 this compound 的具体工业生产方法没有广泛记录,但总体方法涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这通常包括使用自动化合成设备和严格的质量控制措施 .
化学反应分析
反应类型
BMS-8 会经历几种类型的化学反应,包括:
取代反应: 溴酪氨酸部分中的溴原子可以被其他官能团取代。
偶联反应: 联苯偶联涉及形成最终产物的偶联反应.
常见试剂和条件
溴化: 在受控条件下使用溴或含溴试剂。
偶联试剂: 通常采用钯催化的偶联反应.
主要产物
相似化合物的比较
类似化合物
BMS-202: 另一种 PD-1/PD-L1 相互作用的小分子抑制剂。
BMS-1166: 一种具有类似抑制活性的相关化合物
独特性
BMS-8 在诱导 PD-L1 二聚化方面的能力是独一无二的,这是一种与主要阻断相互作用而不会诱导二聚化的其他抑制剂相比的独特机制。 这种独特的机制在效力和特异性方面可能具有优势 .
属性
IUPAC Name |
1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBPPWUGITQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS-8 inhibit the PD-1/PD-L1 interaction?
A1: this compound binds to PD-L1 and induces its dimerization, effectively blocking its interaction with PD-1. [ [] ] This prevents the suppression of T cell activation, promoting an anti-tumor immune response. You can see the chemical structure of 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid here:
Q2: What are the downstream effects of this compound mediated PD-L1 dimerization?
A2: Inhibiting the PD-1/PD-L1 interaction with this compound leads to increased T cell activation and proliferation, enhanced cytokine production (such as IFN-γ and TNF-α) [ [] ], and ultimately, improved anti-tumor immunity.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they can be deduced from its chemical name, 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided abstracts do not offer specific spectroscopic data for this compound.
Q5: How do modifications to the this compound structure affect its inhibitory activity?
A5: Research suggests that the displacement of this compound derivatives from the binding pocket of the PD-L1 dimer correlates with their IC50 values. [ [] ] This means that even small changes to the molecule's structure can significantly impact its ability to inhibit the PD-1/PD-L1 interaction.
Q6: Are there any specific pharmacophore elements that are crucial for this compound activity?
A6: Computational studies, including R-group based quantitative structure-activity relationship (QSAR) analysis and molecular docking, indicate that different attachment points on the core scaffold of this compound and similar inhibitors exhibit preferences for specific pharmacophore elements. [ [] ] Optimizing these interactions is key to enhancing inhibitory activity.
Q7: What is known about the stability of this compound under various conditions?
A7: The provided research abstracts do not discuss the stability of this compound under different conditions or formulation strategies.
Q8: Has this compound shown efficacy in preclinical models?
A8: Yes, a stapled peptide-based PROTAC utilizing this compound as the PD-L1 binding moiety demonstrated superior efficacy compared to this compound alone in reducing PD-L1 levels in human cervical cancer cell lines. [ [] ] This highlights the potential for developing more potent PD-L1 inhibitors based on the this compound scaffold.
Q9: Are there any published clinical trials evaluating this compound?
A9: The provided research abstracts do not mention any completed or ongoing clinical trials involving this compound.
Q10: What computational tools are being used to study this compound and design more potent derivatives?
A10: Researchers are employing various computational chemistry techniques, including conventional molecular dynamics simulations, metadynamics simulations, and QSAR analysis, to study the binding mechanisms, structure-activity relationships, and potential for structural optimization of this compound and its derivatives. [ [] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















